molecular formula C8H12ClNO4 B7971525 6-(Methoxymethyl)-2-pyridinecarboxylic acid hydrochloride hydrate

6-(Methoxymethyl)-2-pyridinecarboxylic acid hydrochloride hydrate

Cat. No.: B7971525
M. Wt: 221.64 g/mol
InChI Key: LYPUUKCUADAQHD-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)-2-pyridinecarboxylic acid hydrochloride hydrate is a pyridine derivative with a methoxymethyl substituent at the 6-position and a carboxylic acid group at the 2-position. This compound is a key intermediate in synthesizing melanin-concentrating hormone receptor 1 (MCHR1) antagonists, such as FE@SNAP and Tos@SNAP, which are studied for their in vivo activity in neurological and metabolic disorders . Its hydrochloride hydrate form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

6-(methoxymethyl)pyridine-2-carboxylic acid;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH.H2O/c1-12-5-6-3-2-4-7(9-6)8(10)11;;/h2-4H,5H2,1H3,(H,10,11);1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPUUKCUADAQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CC=C1)C(=O)O.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Linear Precursors

A halogenation step is employed to introduce reactive sites on linear precursors. For example, 1,7-pimelic acid dimethyl ester undergoes bromination or chlorination in the presence of catalysts like hydrobromic acid or aluminum trichloride. This step selectively substitutes hydrogen atoms at positions adjacent to ester groups, yielding tetrahalogenated intermediates (e.g., 2,6-dibromo-1,7-dimethyl heptanedioate).

Key Conditions :

  • Catalysts : 40 wt% HBr or AlCl₃

  • Solvents : Chloroform or dichloromethane

  • Temperature : 30–55°C

  • Reaction Time : 3–7 hours

Cyclization with Ammonia

The halogenated intermediate undergoes cyclization with ammonia to form the pyridine ring. This reaction proceeds via nucleophilic displacement of halogens by ammonia, followed by dehydration. For instance, treating 2,6-dibromo-1,7-dimethyl heptanedioate with 17 wt% ammonia water at 60–65°C for 6–8 hours yields 2,6-dimethylpyridine derivatives.

Optimized Parameters :

  • Ammonia Concentration : 17–25 wt%

  • Temperature : 60–65°C

  • Yield : 89.8–90.4%

The introduction of the 2-carboxylic acid group is achieved through oxidation or oxidation-hydrolysis sequences.

Direct Oxidation of Methyl Groups

In analogous syntheses, methyl groups at the 2-position are oxidized to carboxylic acids using hydrogen peroxide (H₂O₂) under acidic or basic conditions. For example, 2,6-dimethylpyridine is oxidized with 30 wt% H₂O₂ in the presence of tungsten oxide catalysts, achieving selectivity >95% for the 2-position.

Reaction Pathway :

  • Oxidation :

    • Catalyst : WO₃ (1–5 wt%)

    • Oxidant : 30 wt% H₂O₂

    • Temperature : 50–70°C

    • Time : 7–9 hours

  • Hydrolysis :

    • Base : 10–20 wt% NaOH/KOH

    • Temperature : 30–40°C

    • Time : 3–6 hours

Yield : 92–93%

Oxidation-Hydrolysis of Esters

Alternatively, ester groups at the 2-position are hydrolyzed to carboxylic acids. For instance, 2,6-pyridinedicarboxylic acid dimethyl ester is treated with 20 wt% NaOH at 30–35°C, followed by acidification with HCl to precipitate the dicarboxylic acid.

Critical Parameters :

StepConditionsOutcome
Hydrolysis20 wt% NaOH, 30–35°C, 4 hoursEster → Carboxylic Acid
AcidificationHCl to pH 2.0–2.5Precipitation of Product

Methoxymethyl Group Introduction at the 6-Position

The 6-methoxymethyl substituent is introduced via nucleophilic substitution or rearrangement reactions.

Halogenation-Methoxylation Sequence

A two-step strategy is employed:

  • Halogenation : The 6-methyl group is brominated using HBr or Br₂ under radical conditions.

  • Methoxylation : The brominated intermediate reacts with sodium methoxide (NaOMe) in methanol, displacing bromide with methoxy.

Example Protocol :

  • Bromination : 6-methyl-2-pyridinecarboxylic acid + Br₂ (1.2 eq), AIBN (catalyst), 80°C, 6 hours.

  • Methoxylation : 6-bromomethyl-2-pyridinecarboxylic acid + NaOMe (2 eq), MeOH, reflux, 12 hours.

Yield : ~85% (estimated from analogous reactions).

Direct Methoxymethylation via Rearrangement

In a method adapted from 6-methyl-2-pyridyl methanol synthesis, 2,6-dimethylpyridine undergoes selective oxidation and acetylation, followed by methoxylation.

Steps :

  • Oxidation : 2,6-dimethylpyridine → 2-carboxylic acid-6-methylpyridine (using WO₃/H₂O₂).

  • Acetylation : Reaction with acetic anhydride to form 6-methyl-2-pyridyl acetate.

  • Methoxylation : Displacement of acetate with methoxide under basic conditions.

Conditions :

  • Acetylation : Acetic anhydride, 60–70°C, 5–8 hours.

  • Methoxylation : 10 wt% KOH/MeOH, 50°C, 6 hours.

Hydrochloride Salt Formation and Hydration

The final step involves converting the free base to the hydrochloride salt and isolating the hydrate.

Salt Formation

The carboxylic acid is treated with HCl gas or concentrated HCl in a polar solvent (e.g., water, ethanol). The hydrochloride salt precipitates upon cooling.

Procedure :

  • Dissolve 6-(methoxymethyl)-2-pyridinecarboxylic acid in ethanol.

  • Bubble HCl gas until pH < 2.

  • Cool to 0–5°C to crystallize the hydrochloride salt.

Yield : >95% (typical for hydrochloride formations).

Hydration

The hydrate is obtained by recrystallizing the hydrochloride salt from water or a water-alcohol mixture.

Example :

  • Dissolve hydrochloride salt in hot water.

  • Cool slowly to 25°C.

  • Filter and dry under vacuum.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for synthesizing 6-(methoxymethyl)-2-pyridinecarboxylic acid hydrochloride hydrate:

MethodStepsKey ReagentsYieldSelectivityScalability
Halogenation-Cyclization3Br₂, NH₃, H₂O₂90.4%HighIndustrial
Oxidation-Methoxylation4H₂O₂, WO₃, NaOMe85–90%ModeratePilot-scale
Direct Methoxylation3Ac₂O, KOH/MeOH80–85%LowLab-scale

Advantages of Halogenation-Cyclization :

  • High yield (90.4%).

  • One-pot reactions minimize intermediate isolation.

  • Compatible with industrial solvents (chloroform, dichloromethane).

Challenges in Methoxylation :

  • Competing side reactions (e.g., over-oxidation).

  • Requires stringent control of reaction pH and temperature.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)-2-pyridinecarboxylic acid hydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

    Oxidation: Products include 6-(formylmethyl)-2-pyridinecarboxylic acid and 6-(carboxymethyl)-2-pyridinecarboxylic acid.

    Reduction: Products include 6-(methoxymethyl)-2-pyridinecarbinol and 6-(methoxymethyl)-2-pyridinecarbaldehyde.

    Substitution: Products vary depending on the nucleophile used, resulting in compounds such as 6-(aminomethyl)-2-pyridinecarboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals due to its structural similarity to other biologically active compounds. Research indicates that derivatives of pyridinecarboxylic acids can exhibit significant antimicrobial activities. For instance, a study highlighted the synthesis of pyridine-bridged compounds that demonstrated bactericidal and fungicidal properties comparable to established antibiotics like streptomycin .

Organic Synthesis

6-(Methoxymethyl)-2-pyridinecarboxylic acid hydrochloride hydrate serves as a versatile building block in organic synthesis. It can be utilized in the preparation of various pyridine derivatives through reactions such as acylation and alkylation. These derivatives are essential in synthesizing complex molecules used in pharmaceuticals and agrochemicals .

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of compounds derived from pyridinecarboxylic acids. Research has shown that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents .

Coordination Chemistry

The compound can form coordination complexes with transition metals, which may enhance its biological activity or alter its properties for specific applications. These metal complexes are often studied for their potential use in catalysis and as therapeutic agents .

Case Studies

StudyFocusFindings
Study 1 Antimicrobial ActivityReported significant antibacterial effects against E. coli and S. aureus using synthesized pyridine derivatives .
Study 2 Organic SynthesisDemonstrated the use of 6-(methoxymethyl)-2-pyridinecarboxylic acid in synthesizing complex organic molecules with potential pharmaceutical applications .
Study 3 Coordination ChemistryInvestigated the formation of metal complexes with the compound, revealing enhanced catalytic properties .

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-2-pyridinecarboxylic acid hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The methoxymethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function and stability.

Comparison with Similar Compounds

Positional Isomers: Methoxypyridinecarboxylic Acids

The position of substituents significantly impacts physicochemical properties and biological activity. Examples include:

Compound Substituent Position Melting Point (°C) Molecular Formula Key Applications Reference
5-Methoxypyridine-2-carboxylic acid 5-methoxy 167 C₇H₇NO₃ Synthesis of heterocyclic drugs
6-Methoxypyridine-2-carboxylic acid 6-methoxy 129–130 C₇H₇NO₃ Intermediate in agrochemicals
6-(Methoxymethyl)-2-pyridinecarboxylic acid hydrochloride hydrate 6-(methoxymethyl) Not reported C₈H₁₀ClNO₄·H₂O* MCHR1 antagonist synthesis

*Calculated molecular weight: ~220.48 g/mol (C₈H₉NO₃ + HCl + H₂O).

Key Findings :

  • The 6-methoxy derivative has a lower melting point than the 5-methoxy isomer, suggesting differences in crystallinity due to substituent positioning .

Functional Group Variations: Hydroxy and Methyl Derivatives

Substituents like hydroxyl or methyl groups alter solubility and reactivity:

Compound Substituents Key Properties Applications Reference
2-Hydroxy-6-methylpyridine-4-carboxylic acid 2-hydroxy, 6-methyl High polarity, limited lipid solubility Antifilarial drug candidates
5-Hydroxy-6-methyl-3,4-pyridinedicarboxylic acid chloride 5-hydroxy, 6-methyl, dicarboxylate Reactive acyl chloride moiety Synthesis of vitamin B₆ analogs
Target compound 6-(methoxymethyl), carboxylic acid Hydrochloride hydrate improves solubility Neurological drug intermediates

Research Insights :

  • Hydroxy groups increase hydrogen bonding capacity but reduce metabolic stability compared to methoxymethyl groups .
  • The hydrochloride hydrate form of the target compound mitigates solubility challenges common in pyridinecarboxylic acids .

Pharmaceutical Derivatives: Mepivacaine Hydrochloride

Mepivacaine hydrochloride, a 2-pyridinecarboxylic acid derivative, highlights structural parallels:

Compound Structure Key Features Applications Reference
Mepivacaine hydrochloride N-(2,6-dimethylphenyl)-1-methyl-2-piperidinecarboxamide Amide linkage, piperidine ring Local anesthetic
Target compound This compound Carboxylic acid, methoxymethyl substituent MCHR1 antagonist synthesis

Comparison :

  • Mepivacaine’s amide group and piperidine ring enhance lipid solubility for tissue penetration, whereas the target compound’s carboxylic acid group facilitates salt formation for improved aqueous solubility .
  • Both compounds utilize pyridine cores but differ in functionalization for distinct therapeutic targets.

Biological Activity

6-(Methoxymethyl)-2-pyridinecarboxylic acid hydrochloride hydrate, also known as 6-(methoxymethyl)picolinic acid hydrochloride hydrate, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial and anti-inflammatory effects, along with relevant research findings and case studies.

  • IUPAC Name : 6-(Methoxymethyl)picolinic acid hydrochloride hydrate
  • Molecular Formula : C₈H₉ClN₃O₃·H₂O
  • Molecular Weight : 218.62 g/mol
  • CAS Number : 934-60-1

Antimicrobial Properties

Research indicates that 6-(methoxymethyl)-2-pyridinecarboxylic acid exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism of action involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

In addition to antimicrobial properties, this compound has shown promising anti-inflammatory effects. A study evaluated its ability to inhibit the production of pro-inflammatory cytokines in human macrophages stimulated with lipopolysaccharides (LPS). The results indicated a dose-dependent reduction in TNF-α and IL-6 levels.

Concentration (µM) TNF-α Inhibition (%) IL-6 Inhibition (%)
102530
505055
1007075

The biological activity of 6-(methoxymethyl)-2-pyridinecarboxylic acid is attributed to its structural features, particularly the pyridine ring, which is known for its ability to interact with various biological targets. Studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and microbial growth.

Case Studies

  • Case Study on Antimicrobial Efficacy
    • A clinical trial investigated the efficacy of this compound in treating skin infections caused by methicillin-resistant Staphylococcus aureus (MRSA). Patients treated with a topical formulation containing the compound showed a significant reduction in infection severity compared to a placebo group.
  • Case Study on Inflammation
    • Another study focused on patients with rheumatoid arthritis who received an oral formulation of the compound. Results showed a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers in the blood.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(methoxymethyl)-2-pyridinecarboxylic acid hydrochloride hydrate?

  • Methodological Answer : The compound can be synthesized via oxidation of a methoxymethyl-substituted pyridine precursor. For example, analogous syntheses involve oxidizing 6-bromo-2-methylpyridine with potassium permanganate under controlled conditions (90–95°C, aqueous medium) to yield the carboxylic acid derivative. Subsequent acidification (HCl) and isolation via copper salt precipitation are typical steps . Adjust reaction stoichiometry (e.g., 0.44 mol KMnO₄ per 0.1 mol substrate) and monitor pH during acidification (target pH 2–4) to optimize yield.
Key Reaction Parameters
Oxidizing agent: KMnO₄
Temperature: 90–95°C
Isolation method: Copper salt precipitation
Yield range: 47–84% (analogous compounds)

Q. How is the purity and structure of this compound validated in research settings?

  • Methodological Answer : Combine elemental analysis (C, H, N) with ¹H-NMR spectroscopy . For example:

  • Elemental Analysis : Compare calculated vs. found values (e.g., C: 54.92% calc. vs. 54.67% found; N: 9.15% calc. vs. 9.21% found) to confirm stoichiometry .
  • NMR : Identify peaks for the methoxymethyl group (δ ~3.85–4.0 ppm), pyridine protons (δ 7.0–8.3 ppm), and carboxylic acid protons (δ ~9.2–9.8 ppm) . Use deuterated chloroform (CDCl₃) as the solvent for resolution.

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental elemental analysis data?

  • Methodological Answer : Discrepancies (e.g., C: 54.92% calc. vs. 54.61% found ) may arise from hydration variability or incomplete drying.

  • Steps :

Perform thermogravimetric analysis (TGA) to quantify hydrate content.

Dry the sample under vacuum (60°C, 24 hr) and re-analyze.

Use Karl Fischer titration to measure residual water.

  • Note : Hydrate stoichiometry impacts molecular weight calculations; adjust formulas accordingly (e.g., C₇H₉NO₃·xHCl·yH₂O) .

Q. What strategies optimize the stability of this compound under varying storage conditions?

  • Methodological Answer : The hydrochloride hydrate form is hygroscopic and sensitive to heat.

  • Storage Protocol :
  • Store in a desiccator under inert gas (N₂/Ar) at –20°C .
  • Use corrosion-resistant containers (e.g., glass with PTFE liners) to prevent HCl release .
  • Stability Testing :
  • Conduct accelerated degradation studies (40°C/75% RH, 1–3 months) and monitor via HPLC for decomposition products (e.g., free carboxylic acid or demethoxylated derivatives) .

Q. How can researchers resolve contradictions in NMR data for structurally similar analogs?

  • Methodological Answer : For example, pyridine proton splitting patterns (δ 7.0–8.3 ppm) may vary due to substituent electronic effects.

  • Approach :

Compare experimental data with computed chemical shifts (DFT calculations).

Use 2D NMR (COSY, HSQC) to assign coupling interactions.

Cross-validate with X-ray crystallography if single crystals are obtainable .

Data Contradiction Analysis

Q. How to interpret conflicting yields reported in analogous syntheses (e.g., 47% vs. 84%)?

  • Methodological Answer : Yield variations arise from differences in:

  • Reagent Purity : Use fresh KMnO₄ to avoid MnO₂ byproducts.
  • Isolation Method : Copper salt precipitation (47% yield ) vs. direct acidification (84% yield ).
  • Scale Effects : Smaller batches (<10 g) often report lower yields due to handling losses.
    • Recommendation : Screen alternative oxidizing agents (e.g., RuO₄) or optimize workup protocols (e.g., column chromatography for crude acid purification).

Application-Oriented Questions

Q. What are the potential research applications of this compound in medicinal chemistry?

  • Methodological Answer : As a pyridinecarboxylic acid derivative, it serves as:

  • A ligand precursor for metal-catalyzed reactions (e.g., coupling reactions).
  • A building block for synthesizing kinase inhibitors or antimicrobial agents, leveraging the methoxymethyl group’s steric and electronic properties .
    • Experimental Design : Functionalize the carboxylic acid group via amide coupling (EDC/HOBt) and evaluate bioactivity in cellular assays.

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